Alpha-d-xylopyranose

Catalog No.
S772656
CAS No.
6763-34-4
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha-d-xylopyranose

CAS Number

6763-34-4

Product Name

Alpha-d-xylopyranose

IUPAC Name

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1

InChI Key

SRBFZHDQGSBBOR-LECHCGJUSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

Biomarker for Diabetes and Prediabetes:

Studies suggest measuring blood xylose levels can help diagnose diabetes and prediabetes. In individuals with impaired glucose metabolism, xylose absorption is often delayed, leading to elevated blood xylose levels. This information, along with other clinical parameters, can aid in early detection and management of these conditions. [Source: National Institutes of Health, ""]

Substrate for Studying Enzyme Activity:

Alpha-d-xylopyranose serves as a substrate for various enzymes, including xylanases and xylosidases. These enzymes play a vital role in the breakdown of xylan, a major component of plant cell walls. Studying the enzymatic activity of these enzymes using alpha-d-xylopyranose as a substrate helps researchers understand their function and potential applications in various fields, such as biofuel production and biomass degradation. [Source: ""]

Model Compound for Glycosylation Studies:

Alpha-d-xylopyranose, due to its simple structure and readily available form, is often used as a model compound in glycosylation studies. Glycosylation is the process of attaching a sugar molecule to another molecule, such as proteins or lipids. Understanding this process is crucial in various aspects of biology and medicine, including protein function, cell signaling, and vaccine development. [Source: ""]

Research on Xylose Fermentation:

Alpha-d-xylopyranose is the primary component of hemicellulose, a polysaccharide abundant in plant biomass. Research efforts are underway to develop efficient methods for converting xylose into biofuels, such as ethanol. Studying the fermentation of alpha-d-xylopyranose by various microorganisms is essential for developing sustainable and environmentally friendly biofuel production processes. [Source: ""]

Alpha-D-xylopyranose is a monosaccharide that belongs to the family of pentoses, specifically a five-carbon sugar. Its molecular formula is C₅H₁₀O₅, and it is characterized by a pyranose ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is an anomer of D-xylopyranose, differing in the configuration around the anomeric carbon (C1). In its alpha form, the hydroxyl group on the anomeric carbon is positioned below the plane of the ring.

In biological systems, α-d-Xylp plays a role in various processes:

  • Energy Source: Microorganisms can utilize α-d-Xylp as a carbon
Typical of sugars:

  • Oxidation: It can be oxidized to form D-xylonic acid when reacted with oxidizing agents like hydrogen peroxide.
  • Hydrolysis: Under acidic or enzymatic conditions, it can hydrolyze to yield xylooligosaccharides or xylose .
  • Glycosylation: This compound can act as a glycosyl donor in glycosylation reactions, transferring its xylose unit to other molecules, including proteins and lipids .

Alpha-D-xylopyranose exhibits several biological activities:

  • Substrate for Enzymes: It serves as a substrate for xylosyltransferases, which are enzymes that transfer xylose residues to glycoproteins and proteoglycans. This process is crucial for the biosynthesis of glycosaminoglycans .
  • Antioxidant Properties: Some studies suggest that xylose derivatives may exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress .

The synthesis of alpha-D-xylopyranose can be achieved through various methods:

  • Chemical Synthesis: One approach involves the reaction of D-ribose-5-phosphate with specific reagents under controlled conditions to yield alpha-D-xylopyranose .
  • Enzymatic Synthesis: Enzymes such as xylosyltransferases can catalyze the formation of alpha-D-xylopyranose from suitable sugar precursors .

Alpha-D-xylopyranose has several applications in different fields:

  • Pharmaceuticals: It is used in drug formulations as a stabilizer or excipient due to its biocompatibility and ability to enhance solubility .
  • Food Industry: As a sweetener or flavoring agent, it has potential applications in food products.
  • Biotechnology: Its role as a substrate for glycosylation reactions makes it valuable in producing glycoproteins for therapeutic use .

Studies have focused on the interactions of alpha-D-xylopyranose with various biomolecules:

  • Protein Interactions: Research indicates that this compound can interact with proteins, influencing their structure and function through glycosylation processes .
  • Metabolic Pathways: Interaction studies have shown its involvement in metabolic pathways related to carbohydrate metabolism, particularly in the biosynthesis of glycosaminoglycans .

Alpha-D-xylopyranose shares structural similarities with other pentoses and hexoses. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
D-RiboseC₅H₁₀O₅Important in RNA synthesis
D-XyloseC₅H₁₀O₅Exists mainly in linear form; used in food industry
D-MannoseC₆H₁₂O₆Plays a role in cell signaling and immune response
D-GlucoseC₆H₁₂O₆Primary energy source for cells

Uniqueness of Alpha-D-xylopyranose:
Alpha-D-xylopyranose is distinct due to its specific role as a precursor for glycosaminoglycan synthesis and its unique anomeric configuration compared to other sugars. Its ability to act as a substrate for xylosyltransferases further highlights its importance in biochemical pathways related to cellular structure and function.

Molecular Formula and Mass Characteristics

Alpha-d-xylopyranose exhibits well-defined molecular characteristics that are fundamental to its chemical identity and behavior. The molecular formula C₅H₁₀O₅ encompasses five carbon atoms, ten hydrogen atoms, and five oxygen atoms arranged in a specific stereochemical configuration [1] [2] [3]. The molecular weight of alpha-d-xylopyranose is precisely 150.13 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple analytical sources [3] [4]. The monoisotopic mass, representing the exact mass of the most abundant isotopic composition, is 150.052823 daltons [2].

Table 1: Molecular Formula and Mass Characteristics

PropertyValueReference
Molecular FormulaC₅H₁₀O₅ChemSpider, PubChem [1] [2]
Molecular Weight (g/mol)150.13CAS Common Chemistry, NIST WebBook [3] [4]
Monoisotopic Mass (Da)150.052823ChemSpider [2]
Chemical Formula (IUPAC)(2S,3R,4S,5R)-tetrahydropyran-2,3,4,5-tetrolPubChem [1]
CAS Registry Number6763-34-4CAS Common Chemistry [4]
InChI KeySRBFZHDQGSBBOR-SKNVOMKLSA-NNIST WebBook [3]

The Chemical Abstracts Service registry number 6763-34-4 provides a unique identifier for this specific stereoisomer, distinguishing it from other xylopyranose anomers and conformational variants [4]. The International Chemical Identifier key SRBFZHDQGSBBOR-SKNVOMKLSA-N encodes the complete structural information including stereochemistry and connectivity [3].

Stereochemistry and Anomeric Configuration

The stereochemical arrangement of alpha-d-xylopyranose follows specific configurational rules that determine its three-dimensional structure and biological activity. The compound adopts a chair conformation with four defined stereocenters at carbons 1, 2, 3, and 4, each exhibiting specific spatial orientations [2] [5]. The anomeric carbon (C-1) bears the hydroxyl group in the axial position, which defines the alpha configuration according to carbohydrate nomenclature conventions [5].

The stereochemical descriptors (2S,3R,4S,5R) indicate the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority system [1]. At the anomeric center, the alpha configuration results from the hydroxyl group occupying the axial position relative to the ring oxygen, creating a specific spatial arrangement that influences both physical properties and reactivity patterns [5].

Chair conformation analysis reveals that alpha-d-xylopyranose predominantly exists in the ⁴C₁ chair form, where the ring adopts a stable six-membered geometry with minimized steric interactions [6]. This conformational preference results from the equatorial positioning of most hydroxyl substituents, reducing unfavorable axial-axial interactions that would destabilize alternative conformations [7].

The anomeric effect, a stereoelectronic phenomenon characteristic of pyranose rings, stabilizes the axial orientation of the anomeric hydroxyl group through orbital interactions between the ring oxygen lone pairs and the carbon-oxygen antibonding orbital [5]. This effect contributes approximately 4-8 kilojoules per mole to the conformational stability of the alpha anomer relative to potential alternative arrangements [5].

Crystallographic Analysis

Crystallographic investigations of alpha-d-xylopyranose and related xylose derivatives reveal important structural parameters that define the solid-state organization and intermolecular interactions. X-ray diffraction studies of xylose crystals demonstrate orthorhombic unit cell symmetry with space group P2₁2₁2₁ [8] [9]. The unit cell parameters for d-xylose crystals include dimensions of a = 5.601 Å, b = 9.188 Å, and c = 12.574 Å [8].

The crystalline density of alpha-d-xylopyranose derivatives ranges from 1.541 to 1.660 grams per cubic centimeter, depending on the specific hydration state and crystal packing arrangement [8]. Lattice energy calculations indicate stabilization energies of approximately -203.5 kilojoules per mole for the alpha anomer crystal structure [8].

Intermolecular hydrogen bonding networks within the crystal lattice involve multiple hydroxyl group interactions with bonding distances ranging from 1.808 to 1.959 Å [8]. These hydrogen bonds create three-dimensional networks that stabilize the crystal structure and influence the physical properties of the solid material [8].

The crystal morphology typically exhibits elongated rod-shaped habits with well-defined facets reflecting the underlying symmetry elements [8]. Single crystal X-ray diffraction reveals that alpha-d-xylopyranose molecules maintain their chair conformation in the solid state, with bond angles and distances consistent with solution-phase structures [10] [11].

Physical Properties

Melting and Boiling Points

The thermal behavior of alpha-d-xylopyranose exhibits characteristic transition temperatures that reflect its molecular structure and intermolecular interactions. The melting point of the pure alpha anomer occurs at 90-91°C, while commercial xylose samples containing anomeric mixtures typically melt at 148-153°C [4] [12]. This variation reflects the different crystal packing arrangements and hydrogen bonding networks present in pure anomeric forms versus equilibrium mixtures [12].

The boiling point of alpha-d-xylopyranose is reported as 415.5°C at standard atmospheric pressure (760 mmHg) [12]. However, thermal decomposition typically occurs before reaching the boiling point, with pyrolysis reactions beginning around 200-250°C [13]. These elevated thermal transition temperatures result from extensive hydrogen bonding networks that must be disrupted during phase transitions [14].

Solubility Profiles

Alpha-d-xylopyranose demonstrates excellent water solubility, with 117 grams dissolving per 100 milliliters of water at 20°C [15]. This high aqueous solubility results from multiple hydroxyl groups capable of forming hydrogen bonds with water molecules [15]. The compound exhibits complete miscibility with water across all practically relevant concentration ranges [16].

Solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capacity [15]. Alpha-d-xylopyranose shows good solubility in hot ethanol but limited solubility in cold ethanol [15]. The compound is also soluble in pyridine and demonstrates slight solubility in other polar protic solvents [15].

Table 2: Solubility Profile

SolventSolubilityTemperature
Water117 g/100 mL20°C
Hot EthanolSoluble>60°C
Cold EthanolSlightly soluble20°C
PyridineSoluble20°C

Density and Optical Rotation

The density of alpha-d-xylopyranose varies depending on the crystalline form and measurement conditions. Pure alpha-d-xylopyranose exhibits a density of 1.0349 grams per cubic centimeter at 20°C [4]. Commercial xylose samples containing anomeric mixtures typically show densities ranging from 1.508 to 1.525 grams per cubic centimeter [12] [17].

Optical rotation measurements reveal variable values due to mutarotation between anomeric forms in solution [15]. The specific rotation [α]²⁰_D ranges from +18.6° to +92°, with the variation attributed to the dynamic equilibrium between alpha and beta anomers [15] [18]. Fresh solutions of pure alpha-d-xylopyranose initially exhibit higher positive rotation values that decrease over time as equilibrium is established [15].

The mutarotation phenomenon occurs because the anomeric carbon can undergo ring-opening and ring-closing reactions in aqueous solution, interconverting between alpha and beta configurations [18]. The equilibrium mixture typically contains approximately 37% alpha anomer and 63% beta anomer at room temperature [7].

Thermodynamic Parameters

Comprehensive thermodynamic analysis of alpha-d-xylopyranose provides quantitative data on energy relationships and stability parameters. The standard formation enthalpy in the gas phase is -894.15 kilojoules per mole, indicating significant stabilization relative to constituent elements [19]. The Gibbs free energy of formation is -640.86 kilojoules per mole, reflecting the thermodynamic favorability of the compound under standard conditions [19].

Table 3: Thermodynamic Parameters

ParameterValueReference
Formation Enthalpy ΔfH° (gas, kJ/mol)-894.15Chemeo (Joback Method) [19]
Formation Free Energy ΔfG° (kJ/mol)-640.86Chemeo (Joback Method) [19]
Fusion Enthalpy ΔfusH° (kJ/mol)28.08Chemeo (Joback Method) [19]
Vaporization Enthalpy ΔvapH° (kJ/mol)97.45Chemeo (Joback Method) [19]
Critical Temperature Tc (K)890.42Chemeo (Joback Method) [19]
Critical Pressure Pc (kPa)6577.70Chemeo (Joback Method) [19]

The fusion enthalpy of 28.08 kilojoules per mole represents the energy required for solid-to-liquid phase transition [19]. The vaporization enthalpy of 97.45 kilojoules per mole quantifies the energy needed for liquid-to-gas conversion [19]. These values reflect the strength of intermolecular interactions, particularly hydrogen bonding networks in condensed phases [19].

Critical temperature and pressure values of 890.42 K and 6577.70 kPa respectively define the conditions above which distinct liquid and gas phases cannot exist [19]. The heat capacity in the gas phase is 319.94 joules per mole per Kelvin at 715 K, indicating the thermal energy storage capacity of the molecule [19].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about alpha-d-xylopyranose through analysis of both proton and carbon-13 chemical environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the stereochemical arrangement and anomeric configuration [20] [21] [22].

The anomeric proton (H-1) appears as a distinctive signal between 5.0-5.5 parts per million, with the downfield chemical shift resulting from the electron-withdrawing effect of the adjacent ring oxygen [20] [22]. The coupling constant J₁,₂ = 3.6 Hz indicates the axial-equatorial relationship between H-1 and H-2, confirming the alpha anomeric configuration [20] [22].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

Nuclear Magnetic Resonance TypeChemical Shift (ppm)Coupling Constant (Hz)
¹H Nuclear Magnetic Resonance (anomeric)5.0-5.5 (axial orientation)J₁,₂ = 3.6 (α-anomer)
¹H Nuclear Magnetic Resonance (H-2)3.2-3.5J₂,₃ = 8-10
¹H Nuclear Magnetic Resonance (H-3)3.5-3.8J₃,₄ = 8-10
¹H Nuclear Magnetic Resonance (H-4)3.4-3.7J₄,₅ = 5-7
¹³C Nuclear Magnetic Resonance (C-1)89-93 (anomeric carbon)N/A
¹³C Nuclear Magnetic Resonance (C-2)66-68 (CH-OH)N/A
¹³C Nuclear Magnetic Resonance (C-3)67-71 (CH-OH)N/A
¹³C Nuclear Magnetic Resonance (C-4)66-70 (CH-OH)N/A
¹³C Nuclear Magnetic Resonance (C-5)59-65 (CH₂-OH)N/A

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the electronic environment of each carbon atom [21] [23]. The anomeric carbon (C-1) resonates between 89-93 parts per million, characteristic of carbons bearing two electronegative substituents [21]. The remaining ring carbons (C-2 through C-4) appear between 66-71 parts per million, typical of secondary carbons bearing hydroxyl groups [21].

The primary carbon C-5 resonates at 59-65 parts per million, reflecting its different electronic environment compared to secondary carbons [21]. Chemical shift variations within these ranges depend on solvent effects, temperature, and concentration, with deuterated dimethyl sulfoxide being the most commonly used solvent for carbohydrate nuclear magnetic resonance studies [21].

Infrared Spectroscopic Properties

Infrared spectroscopy of alpha-d-xylopyranose reveals characteristic vibrational frequencies corresponding to specific functional groups and molecular motions. The broad absorption band between 3500-3200 cm⁻¹ arises from hydroxyl group stretching vibrations, with the breadth resulting from extensive hydrogen bonding networks [14] [24] [25].

Carbon-hydrogen stretching vibrations appear in the region 2950-2850 cm⁻¹, showing the characteristic frequencies of aliphatic carbon-hydrogen bonds [14] [25]. A weak absorption band at 2132-2075 cm⁻¹ represents combination or overtone vibrations [14].

Table 5: Infrared Spectroscopic Assignments

Functional GroupFrequency (cm⁻¹)Intensity
O-H stretch (broad)3500-3200Strong, broad
C-H stretch2950-2850Medium
C=O overtone2132-2075Weak
C-H bend1449-1420Medium
C-O stretch (primary)1170-1114Strong
C-O stretch (secondary)1105-1042Strong
Ring breathing950-850Medium
C-C-O bend750-650Medium
O-H bend (out-of-plane)600-500Weak

Carbon-oxygen stretching vibrations produce strong absorptions between 1170-1042 cm⁻¹, with primary and secondary carbon-oxygen bonds showing slightly different frequencies [14] [24]. The region 1449-1420 cm⁻¹ contains carbon-hydrogen bending vibrations characteristic of the pyranose ring system [14].

Ring breathing modes and carbon-carbon-oxygen bending vibrations appear at lower frequencies (950-650 cm⁻¹), providing fingerprint information specific to the pyranose structure [14]. Out-of-plane hydroxyl bending vibrations occur below 600 cm⁻¹ [14].

Mass Spectrometry Profiles

Mass spectrometry analysis of alpha-d-xylopyranose provides molecular weight confirmation and fragmentation pattern information useful for structural characterization. Under electron ionization conditions, the molecular ion peak appears at m/z 150.1 with relatively low intensity (10-30%) due to extensive fragmentation [26] [27].

Electrospray ionization produces more abundant molecular ion species, with protonated molecular ions [M+H]⁺ at m/z 151.1 dominating positive ion spectra and deprotonated molecular ions [M-H]⁻ at m/z 149.1 in negative ion mode [26]. Sodium adduct ions [M+Na]⁺ at m/z 173.1 also appear prominently in positive ion spectra [26].

Table 6: Mass Spectrometry Data

Ion Typem/z ValueRelative Intensity (%)
Molecular Ion [M]⁺150.110-30
Protonated Molecular Ion [M+H]⁺151.180-100 (ESI+)
Deprotonated Molecular Ion [M-H]⁻149.180-100 (ESI-)
Sodium Adduct [M+Na]⁺173.160-80
Loss of H₂O [M-18]⁺132.140-60
Loss of CH₂OH [M-31]⁺119.120-40
Base Peak Fragment60-90 (variable)100
Common Fragment73, 89, 10330-70

Characteristic fragmentation patterns include loss of water (18 atomic mass units) producing ions at m/z 132.1, and loss of hydroxymethyl groups (31 atomic mass units) yielding fragments at m/z 119.1 [27]. Base peak fragments typically appear in the m/z 60-90 range, representing smaller ring-opened species formed through multiple bond cleavages [27].

Enzymatic Conversion from UDP-α-D-Glucose

The primary biosynthetic route for UDP-α-D-xylose begins with UDP-α-D-glucose as the initial substrate [1]. This conversion represents a two-step enzymatic process that is highly conserved across bacteria, plants, and mammals. The pathway proceeds through an intermediate UDP-α-D-glucuronate, which is subsequently decarboxylated to yield the final UDP-α-D-xylose product [2].

The initial substrate UDP-α-D-glucose is synthesized from glucose-1-phosphate and uridine triphosphate by UDP-glucose pyrophosphorylase in the cytosol [3]. This enzyme catalyzes the formation of the pyrophosphate bond between the sugar phosphate and the nucleotide, requiring magnesium ions as cofactors. The reaction is reversible and regulated by substrate availability, with the equilibrium favoring UDP-glucose formation under physiological conditions [4].

Studies using nuclear magnetic resonance spectroscopy have confirmed that the enzymatic conversion maintains the α-anomeric configuration throughout the biosynthetic pathway [5]. The stereochemistry at the anomeric carbon remains unchanged during both the oxidation and decarboxylation steps, ensuring that the final product retains the biologically active α-D-xylopyranose configuration required for subsequent glycosyltransferase reactions [6].

UDP-Glucose Dehydrogenase Mechanism

UDP-glucose dehydrogenase represents the first committed step in UDP-α-D-xylose biosynthesis, catalyzing the nicotinamide adenine dinucleotide-dependent two-fold oxidation of UDP-α-D-glucose to UDP-α-D-glucuronate [7]. This enzyme exhibits a complex catalytic mechanism involving the formation of covalent intermediates and precise coordination of multiple chemical steps.

The enzymatic mechanism proceeds through three distinct chemical steps [8]. The first step involves the oxidation of the carbon-6 hydroxyl group of UDP-glucose by enzyme-bound nicotinamide adenine dinucleotide, forming UDP-4-keto-glucuronic acid. This oxidation is coupled with the nucleophilic attack of a conserved cysteine residue, creating a thiohemiacetal intermediate that covalently links the substrate to the enzyme [7]. The formation of this intermediate prevents the release of the aldehyde product and ensures processivity of the two-fold oxidation.

The second oxidation step involves the conversion of the thiohemiacetal to a thioester intermediate, accompanied by the reduction of a second molecule of nicotinamide adenine dinucleotide to reduced nicotinamide adenine dinucleotide [9]. This step is facilitated by the proper positioning of catalytic residues, including a conserved tyrosine that functions as a general base. The thioester intermediate is stabilized by specific protein-substrate interactions that prevent premature hydrolysis.

The final step involves the hydrolysis of the thioester bond, releasing UDP-α-D-glucuronate and regenerating the free enzyme [7]. This hydrolysis is irreversible under physiological conditions and represents the rate-limiting step of the overall reaction. The enzyme undergoes conformational changes during the catalytic cycle, with domain movements facilitating substrate binding, intermediate formation, and product release.

Structural studies have revealed that UDP-glucose dehydrogenase exists as a hexameric enzyme composed of three dimeric units arranged in a disc-like configuration [7]. Each subunit contains two discrete domains: an amino-terminal nicotinamide adenine dinucleotide-binding domain and a carboxyl-terminal UDP-sugar binding domain. The active site is located in the interdomain cleft, and substrate binding induces conformational changes that sequester the reactants and facilitate catalysis.

The enzyme mechanism involves several key catalytic residues that have been identified through mutagenesis studies [10]. Cysteine-276 in the human enzyme serves as the nucleophilic catalyst, forming the covalent intermediates. Threonine-118 positions the substrate for optimal catalysis, while glutamate-141 and lysine-204 participate in substrate binding and orientation. These residues are highly conserved across species, reflecting their critical roles in catalysis.

UDP-Glucuronate Decarboxylase Activity

UDP-glucuronate decarboxylase catalyzes the final step in UDP-α-D-xylose biosynthesis, converting UDP-α-D-glucuronate to UDP-α-D-xylose through an oxidative decarboxylation mechanism [11]. This enzyme belongs to the short-chain dehydrogenase/reductase family and requires nicotinamide adenine dinucleotide as a cofactor for its catalytic activity.

The enzymatic mechanism involves three sequential chemical transformations [8]. The first step consists of the nicotinamide adenine dinucleotide-dependent oxidation of the carbon-4 hydroxyl group of UDP-glucuronate, generating UDP-4-keto-glucuronic acid. This oxidation is facilitated by a conserved tyrosine residue that acts as a general base, abstracting the proton from the substrate hydroxyl group while the hydride is transferred to nicotinamide adenine dinucleotide.

The second step involves the decarboxylation of UDP-4-keto-glucuronic acid, resulting in the loss of carbon dioxide and the formation of UDP-4-keto-pentose [8]. This decarboxylation is promoted by the electron-withdrawing nature of the ketone group at carbon-4, which stabilizes the resulting enolate intermediate. The reaction proceeds through a chair-to-boat conformational change of the sugar ring, positioning the carboxylate group in an axial orientation that facilitates its departure.

The final step consists of the stereospecific reduction of UDP-4-keto-pentose by the reduced nicotinamide adenine dinucleotide generated in the first step, yielding UDP-α-D-xylose [8]. This reduction occurs with retention of the original stereochemistry at carbon-4, ensuring the production of the correct anomeric form. The reduction is assisted by the same tyrosine residue that catalyzes the initial oxidation, now functioning as a general acid.

Molecular dynamics simulations have revealed that the substrate undergoes significant conformational changes during the catalytic cycle [8]. The UDP-glucuronate substrate adopts a boat conformation when bound to the enzyme, facilitating both the oxidation at carbon-4 and the subsequent decarboxylation. The conformational flexibility of the sugar ring is crucial for the enzyme's ability to accommodate the different chemical intermediates.

The enzyme exhibits strict substrate specificity for UDP-glucuronate and does not accept other nucleotide sugars as substrates [11]. This specificity is determined by specific amino acid residues in the active site that form hydrogen bonds with the glucuronate moiety. Site-directed mutagenesis studies have identified key residues involved in substrate recognition and binding.

Metabolic Regulation

The biosynthesis of UDP-α-D-xylose is subject to multiple levels of metabolic regulation that ensure appropriate production of this nucleotide sugar in response to cellular demands. The regulatory mechanisms operate at transcriptional, post-translational, and allosteric levels, creating a sophisticated control system that maintains metabolic homeostasis.

Feedback inhibition represents the primary regulatory mechanism controlling UDP-α-D-xylose biosynthesis [12]. UDP-α-D-xylose acts as a potent feedback inhibitor of UDP-glucose dehydrogenase, the rate-limiting enzyme in the pathway. This inhibition occurs through an allosteric mechanism involving the binding of UDP-xylose to the same site as UDP-glucose, inducing conformational changes that reduce enzyme activity [12]. The inhibition is cooperative, with a Hill coefficient greater than unity, indicating that multiple UDP-xylose molecules can bind to the hexameric enzyme.

The allosteric regulation of UDP-glucose dehydrogenase involves a complex structural rearrangement [12]. UDP-xylose binding induces the formation of an inactive hexameric complex with altered quaternary structure. This conformational change involves the movement of a threonine-131 loop and the rotation of an α-helix, creating a more compact enzyme structure with reduced catalytic activity. The allosteric transition is facilitated by the flexibility of the protein core, which can accommodate the different packing arrangements required for the active and inactive states.

Product inhibition also plays a significant role in pathway regulation [3]. Both UDP-glucuronate and reduced nicotinamide adenine dinucleotide, the products of the UDP-glucose dehydrogenase reaction, can inhibit the enzyme. The inhibition by reduced nicotinamide adenine dinucleotide is particularly potent and may be physiologically relevant, as it links the pathway to the cellular nicotinamide adenine dinucleotide/reduced nicotinamide adenine dinucleotide ratio.

Post-translational modifications provide additional regulatory control [3]. UDP-glucose dehydrogenase is subject to phosphorylation at multiple sites, including tyrosine-473, which can modulate enzyme activity. These modifications are responsive to cellular signaling pathways and allow for rapid adjustment of enzyme activity in response to changing metabolic conditions.

Transcriptional regulation is particularly important in plants, where multiple UDP-xylose synthase genes are expressed in a tissue-specific manner [13]. The expression of these genes is coordinately regulated during development, with different isoforms being expressed in primary wall-forming versus secondary wall-forming cells. This differential expression allows for the spatial and temporal control of UDP-xylose production to meet the specific needs of different cell types.

Compartmentalization provides another level of regulation [14]. In mammalian cells, UDP-xylose synthase is localized to the endoplasmic reticulum and Golgi apparatus, while UDP-glucose dehydrogenase is cytosolic. This spatial separation allows for the independent regulation of UDP-glucuronate and UDP-xylose pools in different cellular compartments. The transport of UDP-xylose between compartments is mediated by specific nucleotide sugar transporters, providing an additional point of regulation.

Comparative Biosynthesis across Taxonomic Groups

Plant Biosynthetic Mechanisms

Plant UDP-α-D-xylose biosynthesis exhibits remarkable complexity, with multiple enzymatic isoforms operating in different subcellular compartments to support the diverse metabolic requirements of plant cells [4]. The pathway is essential for the synthesis of major cell wall components, including xylan, xyloglucan, and various pectic polysaccharides.

Plants possess multiple UDP-xylose synthase genes, with Arabidopsis thaliana containing six distinct isoforms designated UXS1 through UXS6 [13]. These isoforms can be classified into two major groups based on their subcellular localization: cytosolic enzymes (UXS3, UXS5, and UXS6) and membrane-associated enzymes (UXS1, UXS2, and UXS4). The cytosolic isoforms are predominantly expressed in secondary wall-forming cells and are directly regulated by secondary wall transcriptional master switches [13].

The differential expression patterns of UDP-xylose synthase genes reflect their specialized functions in plant development [13]. UXS3 exhibits the highest expression level in stems, particularly in regions undergoing secondary wall formation. UXS5 and UXS6 also show elevated expression in secondary wall-forming tissues, while UXS1, UXS2, and UXS4 are more broadly expressed throughout the plant. This expression pattern suggests that the cytosolic isoforms are primarily responsible for providing UDP-xylose for xylan biosynthesis during secondary wall formation.

The regulation of plant UDP-xylose synthase genes involves complex transcriptional networks [13]. The cytosolic isoforms are induced by SND1, a transcriptional master switch that activates secondary wall biosynthesis. This coordinated regulation ensures that UDP-xylose production is synchronized with the expression of other genes involved in secondary wall formation, including cellulose synthases and xylan biosynthetic enzymes.

Plant UDP-glucose dehydrogenase also exists as multiple isoforms with different biochemical properties [15]. These isoforms differ in their substrate affinity, catalytic efficiency, and sensitivity to feedback inhibitors. The diversity of isoforms allows plants to fine-tune UDP-glucuronate production in response to different metabolic demands, including cell wall biosynthesis and the glycosylation of specialized metabolites.

The subcellular organization of UDP-xylose biosynthesis in plants involves both cytosolic and Golgi-localized activities [2]. The major biosynthetic route occurs in the cytosol, where UDP-glucose dehydrogenase converts UDP-glucose to UDP-glucuronate, which is then decarboxylated to UDP-xylose by cytosolic UDP-xylose synthase isoforms. The cytosolic UDP-xylose must be transported into the Golgi apparatus for use in polysaccharide biosynthesis.

Plant cells possess specialized UDP-xylose transporters that facilitate the movement of this nucleotide sugar across the Golgi membrane [16]. Three UDP-xylose transporters (UXT1, UXT2, and UXT3) have been identified in Arabidopsis, all of which are localized to the Golgi apparatus. These transporters exhibit specificity for UDP-xylose over other nucleotide sugars and are essential for normal cell wall biosynthesis.

Bacterial Biosynthesis in Rhizobiaceae

Bacterial UDP-α-D-xylose biosynthesis in the Rhizobiaceae family exhibits unique features that distinguish it from plant and mammalian systems [17]. These soil bacteria, which include important nitrogen-fixing symbionts such as Sinorhizobium meliloti and Rhizobium leguminosarum, utilize UDP-xylose for the synthesis of surface polysaccharides that are crucial for their symbiotic relationships with leguminous plants.

The biosynthetic pathway in Rhizobiaceae involves two key enzymes organized in an operon structure [17]. The first enzyme, UDP-xylose synthase (Uxs), converts UDP-glucuronic acid to UDP-xylose through the same oxidative decarboxylation mechanism observed in eukaryotic systems. The second enzyme, UDP-xylose 4-epimerase (Uxe), catalyzes the interconversion of UDP-xylose and UDP-arabinose, providing both nucleotide sugars for polysaccharide biosynthesis.

The bacterial UDP-xylose synthase exhibits distinct biochemical properties compared to its eukaryotic counterparts [17]. The Sinorhizobium meliloti enzyme (SmUxs1) functions as a homodimer and is inhibited by both reduced nicotinamide adenine dinucleotide and UDP-arabinose. This inhibition pattern suggests that the enzyme is subject to feedback regulation by downstream metabolites, allowing for coordinate control of UDP-xylose and UDP-arabinose production.

The UDP-xylose 4-epimerase represents a unique enzymatic activity not found in mammalian systems [17]. This enzyme catalyzes the stereochemical inversion at carbon-4 of UDP-xylose, converting it to UDP-β-L-arabinose. The reaction is reversible and requires nicotinamide adenine dinucleotide as a cofactor. Nuclear magnetic resonance studies have confirmed that the enzyme produces UDP-arabinopyranose, maintaining the pyranose ring structure of the substrate.

The bacterial UDP-xylose 4-epimerase exhibits interesting inhibition properties [18]. The enzyme is inhibited by UDP-galactose, even though this nucleotide sugar is not a substrate for the epimerase. This inhibition may represent a regulatory mechanism that coordinates the production of different nucleotide sugars based on cellular needs. The enzyme also exhibits bifunctional activity, functioning as both a UDP-xylose 4-epimerase and a UDP-glucose 4-epimerase.

The expression of bacterial UDP-xylose biosynthetic genes is regulated by complex mechanisms involving multiple transcriptional regulators [18]. The genes are organized in an operon that also contains other genes involved in arabinose-containing polysaccharide biosynthesis. The operon is induced by the cyclic diguanosine monophosphate-responsive transcriptional activator CuxR, linking UDP-xylose biosynthesis to second messenger signaling pathways.

The biological function of bacterial UDP-xylose biosynthesis extends beyond simple polysaccharide production [17]. The pathway is essential for the synthesis of surface polysaccharides that are required for biofilm formation, cell protection, and symbiotic relationships with plant hosts. The coordinate regulation of UDP-xylose and UDP-arabinose production allows bacteria to adjust their surface composition in response to environmental conditions.

Mammalian Biosynthetic Pathways

Mammalian UDP-α-D-xylose biosynthesis exhibits distinctive features related to its role in proteoglycan and glycoprotein synthesis [14]. The pathway is essential for the initiation of glycosaminoglycan chains and the modification of specific proteins, making it crucial for extracellular matrix formation and cellular signaling processes.

The mammalian UDP-glucose dehydrogenase exists as a hexameric enzyme with complex allosteric properties [7]. The human enzyme (hUGDH) exhibits hysteresis, a phenomenon where the enzyme activity depends on its previous catalytic history. This hysteresis is attributed to the slow isomerization between different conformational states of the enzyme, including an inactive E* state and an active E state. The conformational transition is facilitated by substrate binding and involves significant structural rearrangements.

Human UDP-xylose synthase (hUXS1) is localized to the endoplasmic reticulum and Golgi apparatus, in contrast to the cytosolic localization observed in some other organisms [19]. The enzyme is a membrane-associated protein that catalyzes the decarboxylation of UDP-glucuronic acid within the lumen of these organelles. This compartmentalization ensures that UDP-xylose is produced in the same cellular compartments where xylosyltransferases operate.

The mammalian UDP-xylose synthase exhibits unique regulatory properties [20]. The enzyme contains a bound nicotinamide adenine dinucleotide cofactor that is recycled during catalysis, but exogenous nicotinamide adenine dinucleotide can stimulate enzyme activity. This stimulation occurs because a small fraction of the enzyme releases reduced nicotinamide adenine dinucleotide and UDP-4-keto-xylose intermediates during turnover, creating apoenzyme that can be rescued by added cofactor.

Mammalian cells possess specific UDP-xylose transporters that facilitate the movement of this nucleotide sugar across intracellular membranes [14]. The SLC35B4 transporter has been identified as a UDP-xylose transporter localized to the Golgi apparatus. This transporter exhibits bidirectional activity, allowing UDP-xylose to move both into and out of the Golgi lumen. The bidirectional transport is important for maintaining UDP-xylose homeostasis and regulating UDP-glucose dehydrogenase activity.

The regulation of mammalian UDP-xylose biosynthesis involves multiple mechanisms [3]. UDP-xylose acts as a potent feedback inhibitor of UDP-glucose dehydrogenase, preventing overproduction of the nucleotide sugar. The inhibition occurs through an allosteric mechanism that involves the formation of an inactive hexameric complex with altered quaternary structure. This regulatory mechanism is crucial for maintaining the balance between UDP-glucose utilization for different metabolic pathways.

The biological significance of mammalian UDP-xylose biosynthesis extends beyond its role in glycosaminoglycan synthesis [14]. The pathway is involved in the regulation of cellular metabolism through its effects on UDP-glucose and UDP-glucuronate pools. Changes in UDP-xylose synthase activity can dramatically affect the cellular concentrations of these upstream metabolites, influencing other metabolic pathways that depend on these substrates.

Mammalian UDP-xylose biosynthesis is also subject to post-translational regulation [3]. UDP-glucose dehydrogenase undergoes phosphorylation at multiple sites, including tyrosine residues, which can modulate enzyme activity. These modifications are responsive to cellular signaling pathways and allow for rapid adjustment of enzyme activity in response to changing physiological conditions.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

UNII

C791ZE5K1W

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25990-60-7

Dates

Last modified: 08-15-2023

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